5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution Reagents: Nucleophiles like amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinase activity, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-fluoroindole: A simpler indole derivative with a fluoro group.
3,4,5-trimethoxyphenylacetic acid: Contains the trimethoxyphenyl moiety.
Uniqueness
5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its combination of fluoro, hydroxy, and trimethoxyphenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18FNO6 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H18FNO6/c1-25-15-6-10(7-16(26-2)17(15)27-3)14(22)9-19(24)12-8-11(20)4-5-13(12)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23) |
InChI Key |
NZQXWSNGTWFFLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC2(C3=C(C=CC(=C3)F)NC2=O)O |
Origin of Product |
United States |
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